molecular formula C6H8BrNS B13555969 2-(5-Bromothiophen-3-yl)ethan-1-amine

2-(5-Bromothiophen-3-yl)ethan-1-amine

Cat. No.: B13555969
M. Wt: 206.11 g/mol
InChI Key: YNMURIPRLKHKPY-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to the thiophene ring and an amine group attached to the ethan-1-yl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-3-yl)ethan-1-amine typically involves the bromination of thiophene followed by the introduction of the ethan-1-amine group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with ethylamine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromothiophen-3-yl)ethan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)ethan-1-amine
  • 2-(3-Bromothiophen-2-yl)ethan-1-amine
  • 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-(5-Bromothiophen-3-yl)ethan-1-amine is unique due to the specific position of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)ethanamine

InChI

InChI=1S/C6H8BrNS/c7-6-3-5(1-2-8)4-9-6/h3-4H,1-2,8H2

InChI Key

YNMURIPRLKHKPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCN)Br

Origin of Product

United States

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